molecular formula C27H29N3O4S B14983477 N-[2-(benzylcarbamoyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide

N-[2-(benzylcarbamoyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide

Cat. No.: B14983477
M. Wt: 491.6 g/mol
InChI Key: ULDIPTPKPVEJMW-UHFFFAOYSA-N
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Description

N-[2-(BENZYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzylcarbamoyl group and a phenylmethanesulfonyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzylcarbamoyl Group: This step involves the reaction of the piperidine derivative with benzyl isocyanate under controlled conditions to form the benzylcarbamoyl group.

    Addition of the Phenylmethanesulfonyl Group: The final step involves the sulfonylation of the piperidine derivative using phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(BENZYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(BENZYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-BENZYLCARBAMOYL-2-PHENYL-VINYL)-BENZAMIDE
  • N-(1-BENZYLCARBAMOYL-2-THIOPHEN-2-YL-VINYL)-BENZAMIDE
  • N-(1-PHENETHYLCARBAMOYL-2-PHENYL-VINYL)-BENZAMIDE

Uniqueness

N-[2-(BENZYLCARBAMOYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H29N3O4S

Molecular Weight

491.6 g/mol

IUPAC Name

N-[2-(benzylcarbamoyl)phenyl]-1-benzylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C27H29N3O4S/c31-26(23-15-17-30(18-16-23)35(33,34)20-22-11-5-2-6-12-22)29-25-14-8-7-13-24(25)27(32)28-19-21-9-3-1-4-10-21/h1-14,23H,15-20H2,(H,28,32)(H,29,31)

InChI Key

ULDIPTPKPVEJMW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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